Hematoporphyrin IX Dimethyl Ester: A Technical Guide to its Chemical Properties and Structure
Hematoporphyrin IX Dimethyl Ester: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematoporphyrin (B191378) IX dimethyl ester is a synthetic derivative of hematoporphyrin IX, a naturally occurring porphyrin found in hemoglobin. This molecule has garnered significant interest within the scientific community, particularly for its photosensitizing properties, which are leveraged in photodynamic therapy (PDT) for the treatment of various cancers and other diseases.[1][2] This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies associated with Hematoporphyrin IX dimethyl ester, intended to serve as a comprehensive resource for researchers and professionals in drug development.
Chemical Structure and Properties
Hematoporphyrin IX dimethyl ester possesses a core porphyrin macrocycle, a large heterocyclic ring consisting of four modified pyrrole (B145914) subunits interconnected at their α carbon atoms via methine bridges. The peripheral positions of the macrocycle are substituted with methyl, propionic acid methyl ester, and 1-hydroxyethyl groups.
Structure:
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IUPAC Name: methyl 3-[8,13-bis(1-hydroxyethyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate[3]
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Molecular Formula: C₃₆H₄₂N₄O₆[3]
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Canonical SMILES: CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)OC)C)C(=C3C)CCC(=O)OC)C(C)O[3]
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InChI Key: LOXJDOVVTYSVAS-UHFFFAOYSA-N[3]
Physicochemical Properties:
The following table summarizes the key physicochemical properties of Hematoporphyrin IX dimethyl ester.
| Property | Value | Source |
| Molecular Weight | 626.74 g/mol | [4] |
| Appearance | Powder or liquid | - |
| Melting Point | 225-228 °C (for the related Protoporphyrin IX dimethyl ester) | [5] |
| Solubility | Soluble in Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF), Acetone, Chloroform (B151607), Diethyl ether, Ethyl acetate, Methanol (B129727) | - |
| XLogP3 | 2.8 | [3] |
| Topological Polar Surface Area | 150 Ų | [3] |
| Hydrogen Bond Donor Count | 4 | [3] |
| Hydrogen Bond Acceptor Count | 10 | [3] |
| Rotatable Bond Count | 11 | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Hematoporphyrin IX dimethyl ester. Below are typical spectral data obtained for this compound.
UV-Visible Spectroscopy:
The UV-Vis spectrum of porphyrins is characterized by an intense Soret band in the near-UV region and several weaker Q-bands in the visible region. For a related compound, Protoporphyrin IX dimethyl ester in chloroform, the Soret band is observed around 407 nm with a molar extinction coefficient of approximately 171,000 M⁻¹cm⁻¹.[6] The exact positions and intensities of these bands for Hematoporphyrin IX dimethyl ester can be influenced by the solvent.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mass Spectrometry:
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The fragmentation of porphyrin esters typically involves the loss of the ester groups and side chains.[9][10][11] A high-resolution mass spectrum would confirm the elemental composition of the parent ion.
Experimental Protocols
Synthesis of Hematoporphyrin IX Dimethyl Ester:
A common method for the synthesis of Hematoporphyrin IX dimethyl ester is the esterification of Hematoporphyrin IX.
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Materials: Hematoporphyrin IX, Methanol, Sulfuric acid (catalytic amount).
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Procedure:
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Suspend Hematoporphyrin IX in anhydrous methanol.
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Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
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Reflux the mixture until the reaction is complete, monitoring the progress by thin-layer chromatography (TLC).
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After completion, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).
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Extract the product with an organic solvent such as chloroform or dichloromethane.
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Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.
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Purification by Column Chromatography:
The crude Hematoporphyrin IX dimethyl ester can be purified using column chromatography.
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Stationary Phase: Silica (B1680970) gel (60-120 mesh).
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Mobile Phase: A gradient of methanol in chloroform (e.g., 0-5% methanol).
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Procedure:
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Prepare a slurry of silica gel in the initial mobile phase and pack it into a glass column.
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Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column.
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Elute the column with the mobile phase, gradually increasing the polarity by increasing the percentage of methanol.
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Collect the fractions and monitor them by TLC.
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Combine the fractions containing the pure product and evaporate the solvent to yield the purified Hematoporphyrin IX dimethyl ester.[12][13]
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Mechanism of Action in Photodynamic Therapy
Hematoporphyrin IX dimethyl ester functions as a photosensitizer in PDT.[1] The mechanism involves the generation of cytotoxic reactive oxygen species (ROS) upon activation by light of a specific wavelength.
References
- 1. What is Hematoporphyrin used for? [synapse.patsnap.com]
- 2. biomedres.us [biomedres.us]
- 3. Hematoporphyrin IX dimethyl ester | C36H42N4O6 | CID 169446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HEMATOPORPHYRIN IX DIMETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. 原卟啉 IX 二甲酯 ~90% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Protoporphyrin IX dimethyl ester [omlc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tandem Mass Spectrometry of Bilin Tetrapyrroles by Electrospray Ionization and Collision Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. merckmillipore.com [merckmillipore.com]
